Cytidine-5-t (8CI,9CI) chemical structure, CAS 14419-78-4, and molecular weight
Cytidine-5-t (8CI,9CI) chemical structure, CAS 14419-78-4, and molecular weight
An In-Depth Technical Guide to Cytidine-5'-Triphosphate (CTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine-5'-triphosphate (CTP) is a pivotal pyrimidine nucleotide that plays a central role in numerous cellular processes. As a fundamental building block for RNA synthesis, it is indispensable for the transcription of genetic information. Beyond this canonical role, CTP is critically involved in the biosynthesis of phospholipids, essential components of all cell membranes, and participates in various metabolic and signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of CTP. It further delves into its applications in research and drug development, offering insights for professionals in the life sciences.
Introduction to Cytidine Nucleotides
Cytidine, a nucleoside composed of a cytosine base attached to a ribose sugar ring, serves as the foundational structure for a series of phosphorylated derivatives with profound biological importance.[1][2] These include cytidine-5'-monophosphate (CMP), cytidine-5'-diphosphate (CDP), and cytidine-5'-triphosphate (CTP). Each of these molecules plays distinct and vital roles in cellular metabolism and genetics.
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Cytidine-5'-monophosphate (CMP): A key intermediate in nucleotide metabolism and a monomeric unit of RNA.[3][4][5]
-
Cytidine-5'-diphosphate (CDP): An important precursor in the synthesis of CTP and a key component in the biosynthesis of phospholipids, such as through the formation of CDP-choline.[6][7]
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Cytidine-5'-triphosphate (CTP): The primary focus of this guide, CTP is a high-energy molecule essential for RNA synthesis and a variety of biosynthetic reactions.[8][9]
It is important to note that the initial query referenced "Cytidine-5-t" with CAS number 14419-78-4, which corresponds to [5-³H]Cytidine, a tritiated, radiolabeled form of cytidine used in tracer studies.[10] This guide will focus on the more broadly applicable and non-radiolabeled Cytidine-5'-triphosphate (CTP).
Chemical Structure and Properties of CTP
A thorough understanding of the chemical identity of CTP is fundamental for its application in research and development.
Chemical Structure
CTP consists of the pyrimidine base cytosine linked to the 1' carbon of a ribose sugar. Three phosphate groups are attached to the 5' carbon of the ribose moiety.
Caption: Chemical structure of Cytidine-5'-triphosphate (CTP).
Physicochemical Properties
A summary of the key physicochemical properties of CTP is provided in the table below. Note that these values can vary slightly depending on the salt form (e.g., disodium salt) and hydration state.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₃O₁₄P₃ | [11] |
| Molecular Weight | 483.16 g/mol | [8] |
| CAS Number | 65-47-4 (Free acid) | [8] |
| 36051-68-0 (Disodium salt) | [11][12] | |
| Appearance | White powder | [11] |
| Solubility | Water soluble | [2] |
| Storage Temperature | -20°C | [11] |
Biological Significance and Roles
CTP is a cornerstone of cellular function, participating in a wide array of biochemical pathways.
RNA Synthesis
As one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP), CTP is a direct precursor for the synthesis of RNA.[11] RNA polymerases incorporate cytidylate into growing RNA chains during the process of transcription, using a DNA template. This role is fundamental to the expression of genetic information.
Phospholipid Biosynthesis
CTP plays an indispensable role in the synthesis of phospholipids, the primary components of cellular membranes. It is a substrate for CTP:phosphocholine cytidylyltransferase, an enzyme that catalyzes the formation of CDP-choline.[9] CDP-choline is a key intermediate in the synthesis of phosphatidylcholine, a major phospholipid in eukaryotic membranes.[7][13][14]
Cellular Metabolism and Signaling
CTP is involved in various other metabolic processes. It can be converted from UTP by CTP synthase, highlighting the interconnectedness of nucleotide metabolism.[8] Furthermore, CTP and its derivatives can act as signaling molecules, influencing cellular communication and function.[11]
Applications in Research and Drug Development
The central biological roles of CTP make it a valuable tool and target in multiple areas of scientific inquiry.
Molecular Biology Research
In the laboratory, CTP is a standard reagent for a variety of molecular biology techniques:
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In vitro transcription: For the synthesis of RNA molecules for a range of applications, including the production of RNA probes, functional RNAs, and mRNA for translation studies.
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Genetic engineering: As a component in the synthesis of RNA-based therapeutics and vaccines.[11]
Pharmaceutical Development
The pathways involving CTP are attractive targets for therapeutic intervention.
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Antiviral and Anticancer Therapies: The synthesis of nucleotides is a critical process for rapidly proliferating cells, such as cancer cells and virus-infected cells. Therefore, analogs of cytidine and CTP can act as antimetabolites, inhibiting DNA and RNA synthesis and thereby impeding cell growth and viral replication.[11]
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Neuroprotective Agents: Derivatives such as Cytidine-5'-diphosphocholine (CDP-choline or Citicoline) have been investigated for their neuroprotective and memory-enhancing effects in conditions like stroke and age-related cognitive decline.[13][14]
Methodologies
Synthesis of CTP
While commercially available, understanding the synthesis of cytidine nucleotides can be beneficial.
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Chemical Synthesis: This often involves the phosphorylation of cytidine. For instance, cytidine can be reacted with a phosphorylating agent like phosphorus oxychloride to produce CMP, which can then be further phosphorylated.[15] More complex, multi-step syntheses are required for modified cytidine triphosphates used in specialized applications.[16][17]
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Biosynthesis: In industrial production, biocatalytic methods are often favored over chemical synthesis due to their higher specificity, milder reaction conditions, and reduced environmental impact.[7]
Experimental Protocol: In Vitro RNA Synthesis
The following is a generalized protocol for the in vitro synthesis of RNA using CTP.
Objective: To synthesize a specific RNA molecule from a DNA template.
Materials:
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Linearized DNA template containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3).
-
RNA Polymerase (e.g., T7 RNA Polymerase).
-
Ribonuclease (RNase) inhibitor.
-
Transcription buffer (typically containing Tris-HCl, MgCl₂, spermidine, and DTT).
-
A solution of the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) at a high concentration.
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the transcription buffer, RNase inhibitor, linearized DNA template, and the rNTP solution (containing CTP).
-
Enzyme Addition: Add the RNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RNA polymerase (typically 37°C) for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using UV spectrophotometry. Assess the integrity of the RNA by gel electrophoresis.
Caption: Workflow for in vitro RNA synthesis.
Conclusion
Cytidine-5'-triphosphate is a molecule of immense importance in the fields of molecular biology, biochemistry, and pharmaceutical sciences. Its fundamental roles in RNA synthesis and phospholipid metabolism underscore its significance in maintaining cellular life. For researchers and drug development professionals, a deep understanding of CTP's properties and functions is crucial for advancing scientific knowledge and developing novel therapeutic strategies.
References
- Taylor, A. M., et al. (2015). Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents. Nucleosides, Nucleotides and Nucleic Acids, 34(3), 180-201.
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Hoffman Lab. (2020). DNAmod: cytidine 5'-monophosphate. Retrieved from [Link]
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PubMed. (2024). [Advances in the synthesis of cytidine-5'-diphosphate choline]. Retrieved from [Link]
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PubChem. (n.d.). Cytidine 5'-(trihydrogen diphosphate), P'-(2-(trimethylammonio)ethyl) ester. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cytidine. Retrieved from [Link]
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Aorisco. (2023). Cytidine 5′-diphosphocholine: Definition, Synthesis, Uses, Benefits, Side Effects. Retrieved from [Link]
- Google Patents. (n.d.). CN1616475A - Process for preparing cytidine-S'-phosphate.
- Rema, V., et al. (2008). Cytidine-5-diphosphocholine supplement in early life induces stable increase in dendritic complexity of neurons in the somatosensory cortex of adult rats. Neuroscience Letters, 443(3), 173-177.
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